Potassium ferrite

Description

Properties

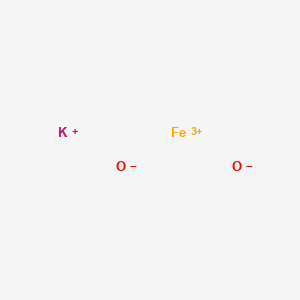

IUPAC Name |

potassium;iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.K.2O/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPKMCDVBZFQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[K+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeKO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Iron potassium oxide (Fe11KO17) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12160-44-0, 39469-86-8 | |

| Record name | Iron potassium oxide (Fe11KO17) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012160440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ferrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039469868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron potassium oxide (Fe11KO17) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | potassium ferrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Potassium Ferrite Systems

Solid-State Reaction Routes for Potassium Ferrite (B1171679) Formation

Solid-state synthesis methods are traditional approaches that involve the reaction of solid precursors at elevated temperatures. These methods are often favored for their simplicity and scalability in producing bulk quantities of ferrite materials.

High-Temperature Ceramic Processing and Solid-State Fusion Reactions

The conventional ceramic method is a cornerstone of solid-state synthesis for producing potassium ferrite. This technique involves the high-temperature calcination of a stoichiometric mixture of precursor materials, typically iron(III) oxide (α-Fe2O3) and a potassium source like potassium carbonate (K2CO3) or potassium hydroxide (B78521). industrialchemicals.gov.auresearchgate.net The reaction is driven by solid-state diffusion at temperatures generally ranging from 800°C to 1000°C, with prolonged heating times of 12 to 24 hours often required to ensure complete reaction. researchgate.net

Solid-state fusion reactions are integral to this process, where the precursors react at elevated temperatures to form the desired ferrite phase. industrialchemicals.gov.au For instance, KFeO2 can be synthesized by heating a mixture of finely ground K2CO3 and α-Fe2O3 powders in a porcelain crucible at a controlled rate to a final temperature of 800°C. researchgate.net However, a significant challenge with this method is the volatility of potassium at high temperatures, which can lead to the formation of impure phases such as K2Fe4O7 or incomplete reactions. Despite its simplicity, achieving phase-pure KFeO2 via the standard ceramic route can be difficult.

| Parameter | Value | Reference |

| Precursors | Fe₂O₃, K₂CO₃ | |

| Temperature | 900–1000°C | |

| Duration | 12–24 hours |

Thermolysis of Precursor Complexes (e.g., Carboxylatoferrate(III) Precursors)

An alternative solid-state approach involves the thermal decomposition, or thermolysis, of specially designed precursor complexes. researchgate.netakjournals.com This method offers better control over the stoichiometry and homogeneity of the final product. A notable example is the use of potassium hexa(carboxylato)ferrate(III) complexes, such as K3[Fe(L)6]·xH2O, where 'L' can be formate (B1220265), acetate, propionate, or butyrate (B1204436). researchgate.netakjournals.com

The synthesis process involves heating these precursors in an air atmosphere up to 900°C. researchgate.netakjournals.com The initial step is dehydration, followed by an exothermic decomposition of the anhydrous complex into intermediate products, namely potassium carbonate or other potassium carboxylates and α-Fe2O3. researchgate.netakjournals.com As the temperature is further increased to above 700°C, these intermediates react to form potassium ferrite (KFeO2). researchgate.netakjournals.com The specific temperature required for ferrite formation can be influenced by the chain length of the carboxylate ligand; for example, longer ligands like butyrate necessitate higher temperatures (750°C) compared to formate (700°C). This precursor method can produce ferrites at lower temperatures compared to conventional ceramic techniques. researchgate.net

| Precursor Complex | Ligand | Ferrite Formation Temperature | Reference |

| K₃[Fe(formate)₆]·xH₂O | Formate | ~700°C | |

| K₃[Fe(butyrate)₆]·xH₂O | Butyrate | ~750°C |

Combustion Synthesis Approaches for Phase Formation

Combustion synthesis is a rapid and energy-efficient solid-state method for producing fine, often nanocrystalline, ferrite powders. researchgate.net This technique leverages a self-sustaining, exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel, such as glycine, citric acid, or oxalyldihydrazide (ODH). researchgate.netakjournals.com For the synthesis of KFeO2, a mixture of potassium nitrate (B79036) (KNO3), iron(III) nitrate (Fe(NO3)3·9H2O), and a fuel is ignited.

This process facilitates atomic-level mixing of the cations, leading to the formation of stoichiometrically pure, single-phase nanoparticulate ferrites at significantly lower temperatures (e.g., 600°C) and in much shorter times (e.g., 2 hours) compared to the conventional ceramic method. researchgate.netakjournals.comakjournals.com The rapid, self-propagating nature of the combustion reaction minimizes grain growth, resulting in crystallite sizes as small as 32 nm. The choice of fuel and the fuel-to-oxidant ratio are critical parameters that influence the combustion process and the characteristics of the final product. mdpi.com

Solution-Based and Soft Chemistry Approaches for Potassium Ferrite

Solution-based methods, often referred to as soft chemistry approaches, provide excellent control over particle size, morphology, and homogeneity at lower reaction temperatures. These techniques are particularly well-suited for the production of nanomaterials.

Sol-Gel Synthesis Protocols for Nanoparticle Production

The sol-gel method is a versatile and widely used technique for synthesizing potassium ferrite nanoparticles. jmst.orgresearchgate.net This process typically involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides or metal salts, in a solvent. In a common protocol for KFeO2, stoichiometric amounts of potassium nitrate (KNO3) and iron(III) nitrate (Fe(NO3)3) are dissolved in a solution containing a chelating agent, such as citric acid, and often a polyalcohol like ethylene (B1197577) glycol. jmst.org

The mixture is heated to form a viscous gel, which is then dried and calcined at temperatures ranging from 500°C to 800°C for several hours. jmst.org During heating, the dried gel undergoes a self-propagating combustion process, which aids in the formation of the ferrite. jmst.org The sol-gel method allows for the synthesis of very small, spherical nanoparticles with sizes in the range of 4–7 nm. jmst.org

A variation of this method is the proteic sol-gel route, which utilizes a bio-based precursor like powdered coconut water (PCW) as a chelating agent. mdpi.com This "green chemistry" approach involves dissolving the metal nitrates in the PCW solution, followed by heating to form a gel, drying, and subsequent heat treatments at temperatures between 800°C and 1000°C to crystallize the KFeO2 phase. mdpi.comnih.gov However, heat treatments below 800°C often result in the formation of secondary phases like maghemite (γ-Fe2O3) and potassium carbonate.

| Parameter | Value | Reference |

| Precursors | KNO₃, Fe(NO₃)₃, Citric Acid, Ethylene Glycol | jmst.org |

| Particle Size | 4–7 nm | jmst.org |

| Structure | Orthorhombic | jmst.org |

| Calcination Temperature | 500-800°C |

Hydrothermal and Solvothermal Techniques for Crystalline Phase Growth

Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents to promote the crystallization of materials. rsc.orgmdpi.comresearchgate.net These techniques are effective for producing well-defined crystalline phases of ferrites.

For potassium ferrites, hydrothermal synthesis has been used to prepare phases like K2Fe4O7. rsc.orgmdpi.com In a typical procedure, an iron nitrate solution is treated with a concentrated potassium hydroxide solution. mdpi.com The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures around 180°C for a specific duration. mdpi.com After the reaction, the crystalline product is washed and dried. This method allows for the formation of distinct crystal morphologies, such as hexagon-shaped crystals. mdpi.com Microwave-assisted hydrothermal and solvothermal methods can further accelerate the reaction rates, enabling the synthesis of pure ferrite phases in significantly shorter times. acs.orgacs.org

| Method | Precursors | Temperature | Product | Reference |

| Hydrothermal | Ferric nitrate, Potassium hydroxide | 180°C | K₂Fe₄O₇ crystals | mdpi.com |

Green Chemistry-Inspired Synthesis Methods (e.g., Proteic Routes, Egg White Solution Mediated Synthesis)

In alignment with the principles of green chemistry, researchers have explored bio-inspired and environmentally benign routes for the synthesis of potassium ferrite nanoparticles. These methods utilize natural, non-toxic, and renewable materials as chelating or templating agents, minimizing the use of hazardous substances.

Proteic Sol-Gel Routes: A notable green approach is the proteic sol-gel method utilizing powdered coconut water (PCW). researchgate.netmdpi.com This method leverages the proteins in coconut water to act as chelating agents for the metal cations. The synthesis involves dissolving iron (III) nitrate (Fe(NO₃)₃·9H₂O) and potassium nitrate (KNO₃) in a solution of PCW. mdpi.com The mixture is heated to form a viscous gel, which is subsequently dried and calcined at temperatures ranging from 350°C to 1300°C to crystallize the KFeO₂ phase. mdpi.com This novel sol-gel method, which has also been applied to other ceramic materials, is valued for its use of a renewable, bio-based precursor. mdpi.com

Egg White Solution Mediated Synthesis: Another prominent green synthesis strategy employs egg white solution. researchgate.netustb.edu.cn Egg white contains various proteins, such as ovalbumin, which can bind metal ions and act as a natural gelling and templating agent. In a typical procedure, potassium nitrate and ferric nitrate are mixed into an egg white solution. researchgate.net The resulting mixture is dried and then calcined in air, for instance at temperatures of 773 K, 873 K, and 973 K for 2 hours, to form KFeO₂ nanoparticles. researchgate.netustb.edu.cn The proteins in the egg white facilitate the formation of a homogenous precursor gel and serve as a scaffold, influencing the size and morphology of the final nanoparticles upon calcination. ustb.edu.cn This method is considered simple, cost-effective, and environmentally friendly. researchgate.netustb.edu.cn

Table 1: Comparison of Green Synthesis Methods for Potassium Ferrite

| Synthesis Method | Precursors | Green Reagent | Key Process Steps | Typical Calcination Temp. | Reference |

|---|---|---|---|---|---|

| Proteic Sol-Gel | Iron (III) nitrate, Potassium nitrate | Powdered Coconut Water (PCW) | Dissolving precursors in PCW, gel formation via heating, drying, calcination. | 350°C - 1300°C | mdpi.com |

| Egg White Solution | Iron (III) nitrate, Potassium nitrate | Hen Egg White | Mixing precursors in egg white solution, drying, calcination. | 773 K - 973 K (500°C - 700°C) | researchgate.netustb.edu.cn |

Template-Assisted Synthesis for Controlled Nanostructure Fabrication (e.g., Graphene Templating)

Template-assisted synthesis is a powerful technique for fabricating nanomaterials with precise control over their size, shape, and spatial arrangement. numberanalytics.comnih.govinnovareacademics.in This bottom-up approach utilizes a pre-existing nanostructured material (the template) to guide the formation of the desired product.

Graphene Templating: Graphene has emerged as a promising template for the synthesis of potassium ferrite nanoparticles due to its high surface area and unique electronic properties. acs.org This method can prevent the aggregation of nanoparticles, which is a common issue in other synthesis routes. acs.orgresearchgate.net In one approach, ultrasmall potassium ferrite nanoparticles are generated directly on a carbon framework. The process involves the reaction of a graphenide potassium solution (graphene flakes charged with potassium) with iron(II) salts. acs.org Subsequent mild oxidation with water leads to the formation of a composite material where ultrasmall potassium ferrite nanoparticles are bound to the graphene nanoflakes. acs.org This synthesis is notable for occurring under mild conditions, a stark contrast to the harsh, high-temperature conditions typically required for bulk potassium ferrite synthesis. acs.org The graphene template not only controls the particle size but also influences the magnetic properties of the resulting nanocomposite. acs.orgresearchgate.net

Influence of Synthesis Parameters on Phase Formation and Nanostructural Control

The final properties of potassium ferrite are profoundly dependent on the precise control of various synthesis parameters. These parameters dictate the phase purity, crystallinity, particle size, and morphology of the material.

Reaction Temperature and Calcination Effects on Crystallinity and Morphology

Calcination temperature is one of the most critical parameters in the synthesis of potassium ferrite, directly influencing its crystal structure and morphology. mdpi.commdpi.com

Crystallinity: X-ray diffraction (XRD) studies demonstrate that the crystallinity of the ferrite material generally improves with increasing calcination temperature. scielo.org.mxnih.gov At lower temperatures, the material may be amorphous or contain intermediate phases. For instance, in a proteic sol-gel synthesis, a sample treated at 350°C was found to be largely amorphous. As the temperature is raised to 800°C and above, the characteristic peaks of the crystalline KFeO₂ phase begin to appear and become sharper, indicating enhanced crystallinity. mdpi.comnih.gov However, excessively high temperatures (e.g., 1300°C) can lead to the formation of undesired transition phases and a decline in the KFeO₂ phase purity. mdpi.com

Morphology and Particle Size: The calcination temperature also has a significant effect on the particle size and morphology. ustb.edu.cnmdpi.com In the egg white solution method, the average particle size was observed to decrease from 57 nm to 38 nm as the calcination temperature increased from 773 K to 873 K. ustb.edu.cn This reduction in particle size can have a remarkable influence on the material's magnetic properties. researchgate.netustb.edu.cn However, further increasing the temperature to 973 K led to the formation of agglomerated particles due to an increase in surface energy. ustb.edu.cn Similarly, in other ferrite systems, higher calcination temperatures generally lead to an increase in crystallite size and can induce particle agglomeration. scielo.org.mx

Table 2: Effect of Calcination Temperature on Potassium Ferrite Properties

| Synthesis Method | Calcination Temperature | Key Observations | Reference |

|---|---|---|---|

| Proteic Sol-Gel | 350°C | Primarily amorphous phase. | |

| Proteic Sol-Gel | 800°C | Formation of KFeO₂ phase observed. | mdpi.com |

| Proteic Sol-Gel | 1000°C (two-step) | Highest percentage of KFeO₂ phase (83.3%). | mdpi.com |

| Proteic Sol-Gel | 1300°C | Decline in KFeO₂ phase, formation of transition phases. | mdpi.com |

| Egg White Solution | 773 K (500°C) | Average particle size of 57 nm. | ustb.edu.cn |

| Egg White Solution | 873 K (600°C) | Average particle size of 38 nm; highest saturation magnetization. | researchgate.netustb.edu.cn |

| Egg White Solution | 973 K (700°C) | Increased agglomeration of nanoparticles. | ustb.edu.cn |

Precursor Chemistry, Stoichiometry, and Solvent System Impact on Product Characteristics

The choice of starting materials and their ratios are fundamental to achieving the desired potassium ferrite product.

Precursor Chemistry: The type of iron and potassium precursors used can affect the reaction kinetics and final product purity. mdpi.com Commonly used precursors include potassium nitrate (KNO₃) and ferric nitrate (Fe(NO₃)₃·9H₂O) due to their high solubility and decomposition characteristics. mdpi.comjmst.org The use of ferric nitrate, for example, can lead to a more rapid synthesis rate and higher yield compared to ferric chloride. mdpi.com The decomposition of nitrate precursors in some methods, like the citrate (B86180) gel route, provides an in-situ oxidizing environment that facilitates the combustion of the organic components at lower temperatures. jmst.org

Stoichiometry: Precise control over the stoichiometry, typically a 1:1 molar ratio of potassium to iron, is crucial for the formation of the pure KFeO₂ phase. mdpi.comgoogle.com Deviations from the correct stoichiometry can lead to the formation of secondary phases, such as hematite (B75146) (α-Fe₂O₃) or potassium carbonate (K₂CO₃). mdpi.com The presence of these impurities can significantly alter the magnetic and catalytic properties of the material.

Solvent System: The solvent system, including any chelating or complexing agents, plays a vital role in ensuring homogeneity at the molecular level. In the conventional sol-gel method, agents like citric acid and ethylene glycol are used. jmst.org Citric acid chelates the metal cations, preventing their independent precipitation and ensuring a uniform distribution throughout the solution, which leads to the formation of small crystallites upon combustion. jmst.org In green synthesis routes, natural polymers from coconut water or egg white serve this function, forming a viscous gel that immobilizes the ions in a homogeneous matrix. mdpi.comustb.edu.cn

Control over Nanoparticle Morphology, Size Distribution, and Aggregation State

Controlling the physical characteristics of potassium ferrite nanoparticles is essential for many of their applications.

Morphology and Size Distribution: The synthesis method has a direct impact on the shape and size of the resulting nanoparticles. The sol-gel method, for example, has been used to produce spherical KFeO₂ nanoparticles with a diameter in the range of 4–7 nm. jmst.org The use of a template, such as the proteins in egg white, also leads to the formation of spherical nanoparticles. ustb.edu.cn The size distribution can be quite narrow in some preparations, with a majority of particles falling within a small diameter range (e.g., 5.6–6.0 nm). jmst.org

Aggregation: Agglomeration of nanoparticles is a common challenge, driven by high surface energy and magnetic interactions between the particles. jmst.orgmdpi.com This is frequently observed in TEM images of nanoparticles synthesized by various methods. ustb.edu.cnjmst.org Template-assisted synthesis using graphene is a promising strategy to mitigate this issue, as the nanoparticles are grown directly on the graphene surface, which prevents them from clumping together. acs.org The state of aggregation can influence the collective magnetic behavior and the accessibility of the nanoparticle surface for catalytic reactions.

Advanced Characterization Techniques for Potassium Ferrite Phases

Structural Elucidation and Crystallographic Analysis

Detailed analysis of the crystal structure and microstructure of potassium ferrite (B1171679) is crucial for controlling its synthesis and predicting its behavior.

X-ray diffraction (XRD) is a fundamental and widely used technique for determining the crystal structure and identifying the phases present in potassium ferrite samples. mdpi.com By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, researchers can obtain a wealth of information.

The positions of the diffraction peaks in an XRD pattern are characteristic of the crystal structure, allowing for the identification of specific potassium ferrite phases. For instance, studies have confirmed the formation of an orthorhombic crystal structure for potassium ferrite nanoparticles synthesized via the sol-gel method. researchgate.netjmst.orgjmst.org The XRD patterns are often compared with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase identity. researchgate.net

Furthermore, XRD is instrumental in assessing the phase purity of a sample. The presence of peaks corresponding to other phases, such as maghemite (γ-Fe₂O₃) or potassium carbonate (K₂CO₃), can indicate incomplete reactions or contamination. researchgate.net For example, in the synthesis of KFeO₂, heat treatments at different temperatures can lead to the formation of various phases, and XRD is used to track these transformations and identify the optimal conditions for obtaining the desired KFeO₂ phase. researchgate.net

The broadening of XRD peaks can also provide quantitative information about the crystallite size, which can be estimated using the Scherrer equation. uni-bayreuth.deacs.org This is particularly useful for nanoscale materials, where the properties are highly dependent on size.

Table 1: Representative XRD Data for Potassium Ferrite

| Synthesis Method | Crystal System | Key Diffraction Peaks (2θ) | Reference |

| Sol-gel | Orthorhombic | Not specified | researchgate.netjmst.org |

| Proteic sol-gel | Orthorhombic | Not specified | researchgate.net |

| Thermal treatment | Not specified | Not specified | researchgate.net |

Note: Specific 2θ values are highly dependent on the X-ray source and experimental setup and are therefore not universally constant.

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the microstructure of potassium ferrite at the nanoscale. uni-muenchen.de It provides direct imaging of individual nanoparticles, allowing for the determination of their size, shape, and distribution.

Researchers have utilized TEM to confirm the size of potassium ferrite nanoparticles. For example, KFeO₂ nanoparticles synthesized by the sol-gel method were found to have a particle size in the range of 4–7 nm. jmst.orgjmst.org In another study, the particle size was reported to be around 30 nm. researchgate.net This direct measurement of nanoparticle size is crucial as properties like magnetism can be significantly influenced by the particle dimensions.

TEM can also reveal details about the internal structure and crystallinity of the nanoparticles. High-resolution TEM (HRTEM) can even visualize the atomic lattice fringes, providing further confirmation of the crystalline nature of the material.

Scanning Electron Microscopy (SEM) is employed to study the surface morphology and shape of potassium ferrite particles and their agglomerates. measurlabs.comnanoscience.com SEM provides high-resolution images of the sample's surface, revealing topographical details.

Selected Area Electron Diffraction (SAED) is a technique typically performed in a TEM that provides crystallographic information from a localized area of the sample. wikipedia.org By directing the electron beam onto a specific region, such as a single nanoparticle, a diffraction pattern is generated that reveals the crystal structure and orientation of that specific area.

The resulting SAED pattern, consisting of spots or rings, can be indexed to determine the lattice parameters and confirm the crystal structure identified by XRD. wikipedia.org For single-crystal nanoparticles, a spot pattern is observed, which can be used to determine the crystallographic orientation of the particle. nih.govresearchgate.net For polycrystalline samples, a ring pattern is formed, which can also be used for phase identification. wikipedia.org This local crystallographic information is complementary to the bulk information obtained from XRD.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape Analysis

Spectroscopic Investigations of Electronic Structure and Bonding

Spectroscopic techniques are vital for probing the electronic structure and chemical bonding within potassium ferrite, providing insights into its elemental composition and the oxidation states of its constituent elements.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. malvernpanalytical.comthermofisher.com XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. thermofisher.com

In the context of potassium ferrite, XPS is used to confirm the presence of potassium (K), iron (Fe), and oxygen (O) and to determine their relative atomic concentrations. measurlabs.com More importantly, XPS can provide detailed information about the oxidation states of these elements. By analyzing the binding energies of the core-level electrons (e.g., Fe 2p, K 2p, O 1s), researchers can distinguish between different chemical states. For example, the Fe 2p spectrum can be used to determine the oxidation state of iron (e.g., Fe³⁺).

Because XPS is a surface analysis technique, it is particularly useful for studying surface phenomena such as catalysis and corrosion. thermofisher.comionoptika.com Any surface contamination or alteration of the chemical state at the surface can be readily detected.

Table 2: Typical Binding Energies for Elements in Potassium Ferrite from XPS

| Element | Core Level | Typical Binding Energy Range (eV) | Information Provided |

| Iron (Fe) | 2p | ~710 - 713 (for Fe 2p₃/₂) | Oxidation state of iron (Fe³⁺) |

| Potassium (K) | 2p | ~292 - 294 (for K 2p₃/₂) | Presence and chemical state of potassium |

| Oxygen (O) | 1s | ~529 - 532 | Lattice oxygen vs. adsorbed oxygen/hydroxides |

Note: The exact binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Modes and Chemical Bond Formation

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the chemical bonds within a material. mdpi.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com

In the analysis of potassium ferrite, FT-IR spectra reveal characteristic absorption bands that provide insight into the Fe-O and K-O bonding environments. The primary absorption bands for potassium ferrite are typically observed in the lower wavenumber region of the mid-infrared spectrum, which is characteristic of metal-oxygen bonds.

Key vibrational modes identified in potassium ferrite include:

Fe-O Stretching Vibrations: Strong absorption bands are typically observed in the 400-600 cm⁻¹ range. These are attributed to the stretching vibrations of the Fe-O bonds within the FeO₄ tetrahedra and FeO₆ octahedra that constitute the crystal lattice. The precise position and intensity of these bands can be influenced by the crystallinity and morphology of the potassium ferrite sample.

O-Fe-O and Fe-O-Fe Bending Vibrations: Weaker bands at lower frequencies, generally below 400 cm⁻¹, correspond to the bending vibrations of the O-Fe-O and Fe-O-Fe linkages. researchgate.net

K-O Vibrations: The vibrations associated with the K-O bonds are expected at even lower frequencies, often falling into the far-infrared region, due to the larger mass of the potassium ion and the ionic nature of the bond.

The FT-IR spectrum serves as a molecular fingerprint, confirming the formation of the potassium ferrite phase and providing information on its structural integrity. mdpi.com Shifts in the peak positions can indicate changes in bond lengths or angles due to doping or the presence of defects. researchgate.net

Table 1: Typical FT-IR Absorption Bands for Potassium Ferrite

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 400 - 600 | Fe-O stretching in tetrahedral and octahedral sites |

Mössbauer Spectroscopy (specifically ⁵⁷Fe) for Iron Oxidation States, Magnetic Hyperfine Interactions, and Local Environments

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of iron nuclei. nih.gov It provides detailed information on the oxidation state, coordination symmetry, and magnetic properties of iron atoms within a material. nih.govmdpi.com The technique relies on the recoilless emission and resonant absorption of gamma rays by ⁵⁷Fe nuclei. wisc.edu

For potassium ferrite (KFeO₂), Mössbauer spectroscopy is crucial for:

Determining the Oxidation State of Iron: The isomer shift (IS) is a key parameter obtained from a Mössbauer spectrum that is sensitive to the s-electron density at the nucleus. For KFeO₂, the IS value is characteristic of high-spin Fe³⁺ ions.

Assessing the Local Coordination Environment: The quadrupole splitting (QS) arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. A non-zero QS value indicates a distortion from cubic symmetry around the iron nucleus, which is expected in the tetrahedral and octahedral sites of potassium ferrite. researchgate.net

Investigating Magnetic Properties: At temperatures below its magnetic ordering temperature, the Mössbauer spectrum of potassium ferrite exhibits a six-line pattern due to the magnetic hyperfine interaction between the nuclear spin and the internal magnetic field. mdpi.com The magnitude of this hyperfine field is a measure of the strength of the magnetic ordering.

The analysis of the Mössbauer spectra can distinguish between different crystallographic sites of iron and reveal the presence of any secondary iron-containing phases. mdpi.com

Table 2: Representative ⁵⁷Fe Mössbauer Parameters for Potassium Ferrite

| Parameter | Typical Value Range | Information Provided |

|---|---|---|

| Isomer Shift (IS) (mm/s) | 0.20 - 0.40 | Confirms Fe³⁺ oxidation state |

| Quadrupole Splitting (QS) (mm/s) | Variable | Indicates distortion of the local iron environment |

X-ray Absorption Near Edge Structure (XANES) for Valence State Determination

X-ray Absorption Near Edge Structure (XANES), a part of X-ray Absorption Spectroscopy (XAFS), is a powerful element-specific tool for determining the formal oxidation state and coordination geometry of an absorbing atom. mdpi.commdpi.com The technique involves tuning the energy of incident X-rays across an absorption edge of a specific element, in this case, the K-edge of iron. science.gov

In the study of potassium ferrite, Fe K-edge XANES is used to unequivocally confirm the valence state of the iron ions. The energy position of the absorption edge is highly sensitive to the oxidation state of the absorbing atom; for a given element, the edge energy increases with increasing oxidation state. researchgate.net

By comparing the Fe K-edge XANES spectrum of a potassium ferrite sample to those of standard iron oxide compounds with known oxidation states (e.g., FeO for Fe²⁺ and Fe₂O₃ for Fe³⁺), the valence of iron in KFeO₂ can be precisely determined. mdpi.com The pre-edge features in the XANES spectrum can also provide information about the local symmetry and hybridization of the iron 3d orbitals with the oxygen 2p orbitals. researchgate.net The main absorption edge is primarily due to the dipole-allowed transition from the 1s core level to unoccupied p-like states. researchgate.net

UV-Visible Diffuse Reflectance Spectroscopy for Electronic Transitions and Band Gap Characteristics

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a technique used to investigate the optical properties and determine the band gap energy of semiconductor materials. nih.gov The method measures the amount of light diffusely reflected from a powdered sample over a range of ultraviolet and visible wavelengths. mpg.de

For potassium ferrite, the UV-Vis DRS spectrum reveals information about the electronic transitions occurring within the material. The absorption of photons with sufficient energy excites electrons from the valence band to the conduction band. lcms.cz Potassium ferrite typically exhibits broad absorption in the visible region of the electromagnetic spectrum. mdpi.com

The band gap energy (Eg) can be estimated from the absorption edge in the diffuse reflectance spectrum using the Kubelka-Munk function and constructing a Tauc plot. researchgate.net Studies on hexagonal potassium ferrite (K₂Fe₄O₇) have shown a narrow band gap of approximately 1.44 eV, indicating its potential for applications in visible-light photocatalysis. mdpi.com The ability to absorb a significant portion of the visible light spectrum is a key characteristic for such applications. nih.gov

Photoluminescence (PL) Spectroscopy for Charge Carrier Recombination Dynamics

Photoluminescence (PL) spectroscopy is a sensitive, non-contact technique used to study the electronic structure and charge carrier dynamics of materials. researchgate.net It involves exciting a sample with photons of energy greater than its band gap and analyzing the light emitted as the excited electrons and holes recombine. aps.org

In the context of potassium ferrite, PL spectroscopy provides insights into the efficiency of charge separation and the recombination rate of photogenerated electron-hole pairs. mdpi.com A lower PL intensity generally suggests a lower recombination rate, which is a desirable characteristic for applications such as photocatalysis, as it implies that more charge carriers are available to participate in chemical reactions. nih.gov

The PL emission spectrum of potassium ferrite often shows a strong emission peak corresponding to the band-to-band recombination, where the energy of the emitted photon is approximately equal to the material's band gap energy. mdpi.com For instance, K₂Fe₄O₇ has shown a strong emission peak near 820 nm, consistent with its band gap of 1.44 eV. mdpi.com The intensity of this peak can be influenced by factors such as crystal size and the presence of defects, which can act as recombination centers. mdpi.com

Thermal and Thermochemical Analysis of Stability and Transformation

Understanding the thermal behavior of potassium ferrite is critical for its synthesis and application, particularly in high-temperature processes.

Thermogravimetric Analysis (TGA) for Mass Change and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labmanager.com It is a fundamental tool for assessing the thermal stability, composition, and decomposition behavior of materials. torontech.comtainstruments.comresearchgate.net

A TGA curve plots the mass of the sample against temperature. torontech.com For potassium ferrite, TGA can reveal several key processes:

Moisture and Volatiles Removal: An initial weight loss at lower temperatures (typically below 200°C) is often attributed to the desorption of physically adsorbed water or the removal of residual volatile components from the synthesis process. researchgate.neteltra.com

Thermal Stability: A flat region, or plateau, in the TGA curve indicates a temperature range where the material is thermally stable and does not undergo any mass change. torontech.com

Decomposition: At higher temperatures, significant weight loss steps may occur, corresponding to the decomposition of the potassium ferrite. The onset temperature of this decomposition is a measure of its thermal stability. eltra.com The decomposition pathway can be complex and may involve the loss of potassium oxide or oxygen, depending on the atmosphere (inert or oxidizing). eltra.com

Residue Analysis: The final mass remaining at the end of the TGA experiment provides information about the composition of the residue, which could be a different iron oxide phase. torontech.com

By analyzing the TGA curve and its derivative (DTG), which shows the rate of mass change, the temperatures of key thermal events can be precisely determined. torontech.com

Table 3: Information Derived from TGA of Potassium Ferrite

| Temperature Range | Observed Event | Interpretation |

|---|---|---|

| < 200°C | Initial mass loss | Removal of adsorbed water and volatiles |

| Intermediate Temperatures | Stable mass (plateau) | Region of thermal stability for the compound |

| High Temperatures | Significant mass loss | Onset of thermal decomposition |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are pivotal thermoanalytical techniques used to investigate the thermal properties of materials. alwsci.comhitachi-hightech.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, while DTA measures the temperature difference between the sample and a reference. alwsci.comhitachi-hightech.com These methods are effective for identifying thermal events such as phase transitions, crystallization, melting, and decomposition by detecting endothermic or exothermic peaks in the recorded signal. hitachi-hightech.comtorontech.com

In the synthesis and characterization of potassium ferrite (KFeO₂), DTA and Thermogravimetric Analysis (TGA) are crucial for studying the thermal decomposition of precursors and the formation of the desired ferrite phases. For instance, in a proteic sol-gel synthesis method, KFeO₂ particles were subjected to various heat treatments at temperatures ranging from 350 to 1300 °C to analyze their structural and magnetic properties. researchgate.net DTA/TGA thermograms of the base powders are used to understand the phase evolution and optimize heat treatment temperatures. researchgate.net

Similarly, when preparing potassium-substituted lithium ferrites (α-Li₁₋ₓKₓFeO₂) via a sol-gel method, TGA and DTA are employed to study the thermal decomposition of the gel powder precursor. jkps.or.kr These analyses help determine the appropriate annealing temperatures required to form a single-phase ordered crystal structure. jkps.or.kr For example, a single phase of ordered α-Li₁₋ₓKₓFeO₂ was successfully produced at an annealing temperature of 650 °C, a condition established through thermal analysis. jkps.or.kr

Surface and Adsorption Properties Analysis

The analysis of surface and adsorption properties is critical for understanding the performance of potassium ferrite in applications like catalysis, where surface interactions are paramount.

Brunauer-Emmett-Teller (BET) Specific Surface Area Determination

The Brunauer-Emmett-Teller (BET) theory is the basis for a standard technique to measure the specific surface area of solid or porous materials. anton-paar.comwikipedia.org The method involves the physical adsorption of a gas, most commonly nitrogen at its boiling point (77 K), on the material's surface. wikipedia.org By analyzing the gas adsorption isotherm, the BET method calculates the number of gas molecules required to form a monolayer on the surface, which is then used to determine the specific surface area. anton-paar.com

The specific surface area of potassium ferrite (KFO) has been shown to be highly dependent on its particle size, which in turn influences its catalytic activity. In one study, hexagonal K₂Fe₄O₇ crystals of varying sizes were synthesized hydrothermally. mdpi.com Nitrogen adsorption-desorption experiments revealed that the isotherms corresponded to Type IV, which is characteristic of mesoporous materials. mdpi.com The specific surface area increased significantly as the particle size decreased. mdpi.com This larger surface area provides more active sites, enhancing the material's performance in heterogeneous photo-Fenton catalytic processes. mdpi.com The relationship between particle size, specific surface area, and catalytic efficiency is detailed in the table below.

| Catalyst Sample | Specific Surface Area (m²/g) | Pseudo-first-order Rate Constant (k, min⁻¹) |

|---|---|---|

| KFO-20 | 63.79 | 0.155 |

| KFO-80 | 9.63 | 0.007 |

| KFO-180 | 0.42 | 0.006 |

Data sourced from a study on potassium ferrite as a photo-Fenton catalyst. mdpi.com

Pore Size Distribution and Porosity Characterization

The characterization of pore size distribution and porosity provides deeper insight into the texture of a material, which is crucial for applications involving adsorption and catalysis. These properties are often derived from gas adsorption isotherms, the same data used for BET analysis. celignis.com The shape of the isotherm and its hysteresis loop can indicate the type of pores present. upi.edu For mesoporous materials (pores between 2 and 50 nm), the analysis is often performed using methods like the Barrett-Joyner-Halenda (BJH) model or more advanced techniques like Non-Local Density Functional Theory (NLDFT). researchgate.netacs.org

For potassium ferrite, the observation of Type IV adsorption isotherms suggests a mesoporous structure. mdpi.com Type IV isotherms are characterized by a hysteresis loop, which arises from capillary condensation in mesopores. researchgate.net This indicates that the material contains pores within the 2-50 nm range. The analysis of the desorption branch of the isotherm can provide quantitative data on the pore volume and the distribution of pore sizes within the material. researchgate.net While specific pore size distribution data for KFeO₂ is not detailed in the provided context, the Type IV isotherm confirms its porous nature, a key factor in its high surface area and catalytic functionality. mdpi.com

Specialized Spectroscopic and Microscopic Probes

Specialized techniques are employed to investigate specific phenomena at the atomic and molecular level, such as the mobility of ions and surface electronic properties, which are critical for the stability and function of potassium ferrite in high-temperature applications.

Species Resolved Thermal Alkali Desorption (SR-TAD) for Potassium Volatilization Kinetics

Species Resolved Thermal Alkali Desorption (SR-TAD) is a powerful technique used to study the stability and volatilization of alkali metals from materials. It is particularly relevant for potassium-promoted catalysts, like those involving potassium ferrite, which are used in high-temperature industrial processes such as the dehydrogenation of ethylbenzene (B125841) to styrene (B11656). The SR-TAD method can identify the specific phases responsible for potassium loss and quantify the kinetics of desorption. researchgate.net

Studies using SR-TAD have explicitly identified the K₂Fe₂₂O₃₄ phase (a β-ferrite) as being primarily responsible for potassium volatilization from industrial catalysts. researchgate.net The technique allows for the determination of kinetic parameters for potassium loss. Research has shown that the stability of potassium in the K₂Fe₂₂O₃₄ phase can be significantly enhanced by doping with stabilizers like chromium (Cr) or cerium (Ce). SR-TAD experiments have quantified this stabilization effect by measuring the rate constants for potassium ion desorption at elevated temperatures.

| Sample Composition | Rate Constant for K⁺ Desorption at 873 K (s⁻¹) |

|---|---|

| Undoped K₂Fe₂₂O₃₄ | 24.5 ± 3.6 |

| K₂Fe₂₂O₃₄ doped with 2% wt Ce | 11.4 ± 2.1 |

| K₂Fe₂₂O₃₄ doped with 2% wt Cr | 8.2 ± 2.2 |

Data sourced from a study on potassium stabilization in K₂Fe₂₂O₃₄.

Kelvin Probe Force Microscopy for Work Function Measurements

Kelvin Probe Force Microscopy (KPFM) is a scanning probe technique that maps the surface potential and work function of a material with high spatial resolution. accurion.comnanosurf.com The work function is the minimum energy required to remove an electron from the surface of a solid, making it a critical surface property. nanosurf.com KPFM measures the contact potential difference (CPD) between a conductive AFM tip and the sample surface, which is directly related to the difference in their work functions. parksystems.com

In the context of potassium ferrite, KPFM and related Kelvin Probe techniques are used to monitor the surface segregation and desorption of potassium, which directly impacts the material's electronic properties and catalytic performance. researchgate.net The work function of the ferrite surface changes depending on the surface concentration of potassium. researchgate.net Studies on K₂Fe₂₂O₃₄ have used work function measurements to follow the dynamics of potassium migration at different temperatures. researchgate.net These measurements reveal how doping can inhibit potassium loss by increasing the surface work function, which favors the cationic state of potassium and reduces the probability of neutral potassium atoms desorbing from the surface. researchgate.net

| Temperature | Observed Phenomenon on K-β-ferrite Surface |

|---|---|

| 650 K | Potassium at the surface is stable |

| 800 K | Accumulation of potassium at the surface |

| 900 K | Desorption of potassium from the surface |

Information interpreted from work function studies on K-β-ferrite. researchgate.net

Defect Chemistry and Non Stoichiometry in Potassium Ferrite Phases

Identification and Characterization of Cation and Anion Vacancies (e.g., Oxygen Vacancies, Potassium Vacancies)

In potassium ferrite (B1171679) (KFeO₂), as in other complex oxides, the most significant point defects are cation and anion vacancies, particularly potassium and oxygen vacancies. tudelft.nl The presence and concentration of these vacancies are crucial as they directly influence the material's electrical and catalytic properties. For example, a high electrical leakage current in bismuth ferrite, a related compound, is often attributed to the presence of oxygen vacancies. tudelft.nl

The volatility of potassium at the high temperatures required for synthesis can lead to the formation of potassium vacancies (V'k). Similarly, the ambient atmosphere during synthesis and processing can create oxygen vacancies (Vö). The formation of these vacancies must adhere to the principle of charge neutrality.

In more complex structures, such as mixed-ion barium-potassium β-ferrite (Ba₀.₃₉K₀.₃₉Fe₁₁O₁₇.₀₃), charge compensation for the ionic imbalance can be achieved through several mechanisms. These include the formation of a Frenkel defect involving Fe³⁺ ions, which suggests the presence of an extra oxygen ion, or the creation of vacancies at the Fe³⁺ sites. rsc.orgrsc.org Furthermore, studies on Ti-doped potassium ferrite have shown that heating can lead to the appearance of thermally induced cation vacancies, which enhance ionic conductivity. researchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS): Provides information about the local atomic structure and the oxidation state of atoms, which can reveal the presence of defects. numberanalytics.com

Positron Annihilation Spectroscopy (PAS): A highly sensitive technique for detecting vacancy-type defects and their concentrations. numberanalytics.com

Transmission Electron Microscopy (TEM): Allows for high-resolution imaging of the crystal lattice, capable of visualizing defects at the atomic scale. numberanalytics.com

Influence of Non-Stoichiometry on Crystal Structure Stability and Electronic Properties

Non-stoichiometry in potassium ferrites refers to a deviation from the ideal chemical formula, which can manifest as either an oxygen deficiency or an excess of metal cations. researchgate.net Such deviations have a profound effect on the material's properties. nih.govresearchgate.net Solid-state reactions used to produce ferrites can be complex and often result in non-stoichiometric compounds with mixed valence states for the transition metal ions, a factor that is critical for their catalytic activity. industrialchemicals.gov.au

In non-stoichiometric magnesium/potassium nano-ferrites (Mg₀.₅₊ₓK₁₋₂ₓFe₂O₄), research has shown that the structure can accommodate large deviations from the stoichiometric composition while maintaining a single-phase spinel structure. researchgate.net This flexibility allows for the incorporation of more metal ions than in a stoichiometric structure. researchgate.net One of the most significant consequences of non-stoichiometry is its strong influence on the Curie temperature (Tc), the temperature at which a material loses its permanent magnetic properties. researchgate.netnih.govresearchgate.net

The stability of the crystal structure is also impacted. For instance, in potassium β-ferrite (K₂Fe₂₂O₃₄), the layered structure facilitates potassium ion mobility, making it prone to volatilization at high temperatures. This loss of potassium leads to non-stoichiometry and the potential formation of impure phases unless the structure is stabilized by dopants. Similarly, non-stoichiometry arising from potassium and oxygen deficiency in thin-film perovskite oxides can significantly alter both the crystal structure and the electronic properties of the film. drexel.edu

Table 1: Effect of Non-Stoichiometry on Potassium Ferrite Properties

| Property | Influence of Non-Stoichiometry | Example Compound | Reference |

|---|---|---|---|

| Curie Temperature | Strongly affects the transition temperature. | Mg₀.₅₊ₓK₁₋₂ₓFe₂O₄ | researchgate.netnih.govresearchgate.net |

| Crystal Structure | Can accommodate large deviations without phase change; can also lead to impure phases due to volatility. | Mg₀.₅₊ₓK₁₋₂ₓFe₂O₄, K₂Fe₂₂O₃₄ | researchgate.net |

| Electronic Properties | Alters electronic structure and conductivity. | Perovskite Oxide Thin Films | drexel.edu |

| Catalytic Activity | Formation of mixed valence states enhances catalytic performance. | General Ferrites | industrialchemicals.gov.au |

Defect Engineering Strategies for Tailoring Material Performance

Defect engineering involves the deliberate introduction and control of defects within a material's crystal lattice to modify and enhance its functional properties. numberanalytics.comdntb.gov.ua This strategy has emerged as a powerful tool for tailoring materials for specific applications, from energy conversion and storage to catalysis. numberanalytics.comosti.gov By manipulating defect types (point, line, planar) and their concentrations, researchers can fine-tune electronic, optical, and chemical behaviors. numberanalytics.com

This principle is widely used to control properties in ferrites and related materials:

Conductivity Control: Doping bismuth ferrite (BFO) with titanium has been shown to reduce electrical conductivity by controlling oxygen vacancies. tudelft.nl Conversely, doping KFeO₂ with titanium can increase ionic conductivity. researchgate.net This increase is attributed to the creation of thermally induced cation vacancies that facilitate ion movement. researchgate.net

Creating Active Sites: In CsPbBr₃ perovskite nanocrystals, doping with potassium (K⁺) can introduce interstitial defects at low concentrations. researchgate.netrsc.org These defects can heal existing detrimental defects and improve the material's photoluminescence and stability. researchgate.netrsc.org

Enhancing Functional Properties: Research has demonstrated that doping can introduce defect dipoles into a ferroelectric material, which can enhance its electrocaloric performance by up to 54% and improve its energy storage density. aps.org

Table 2: Examples of Doping-Induced Defect Engineering in Ferrites and Related Oxides

| Host Material | Dopant | Induced Defect Type | Effect on Performance | Reference |

|---|---|---|---|---|

| BiFeO₃ | K⁺ | Aliovalent substitution | Induces leakage current | researchgate.net |

| KFeO₂ | Ti⁴⁺ | Cation vacancies | Increases ionic conductivity | researchgate.net |

| CsPbBr₃ | K⁺ | Interstitial defects | Heals native defects, enhances photoluminescence | researchgate.netrsc.org |

Ball milling is a mechanochemical technique that uses high-energy collisions to synthesize materials and introduce a high density of defects. mdpi.com This non-equilibrium processing method can produce metastable phases, including nanocrystalline and amorphous structures, by subjecting powders to intense mechanical forces. mdpi.comntu.edu.sg

The process introduces defects through several mechanisms:

Plastic Deformation: The severe plastic deformation during milling creates a high concentration of dislocations, vacancies, and other structural defects. mdpi.comresearchgate.net

Grain Size Refinement: Milling reduces particle size, dramatically increasing the surface area and the density of grain boundaries, which are themselves a type of planar defect. mdpi.com

Enhanced Reactivity: The milled powders are highly activated and exhibit increased chemical reactivity due to the combination of high defect density and large surface area. researchgate.net

The type and concentration of defects can be controlled by varying the milling parameters, such as milling speed, time, and the ball-to-powder ratio. mdpi.comsciengine.com For example, studies on potassium amide (KNH₂), a solid-state ion conductor, showed that its ionic conductivity is closely related to the concentration of nitrogen defects, which can be controlled by the ball milling speed and time. sciengine.com This method provides a versatile, top-down approach for creating defect-rich materials with tailored properties for applications ranging from catalysis to energy storage. mdpi.commdpi.com

Doping-Induced Defect Formation and Control

Theoretical and Computational Modeling of Defect Energetics and Diffusion

Computational modeling has become an indispensable tool for understanding the complex world of defect chemistry in materials like potassium ferrite. arxiv.orgchemrxiv.org First-principles methods, particularly those based on Density Functional Theory (DFT), allow researchers to investigate the energetics of defect formation and the kinetics of their diffusion at the atomic scale. mdpi.com

DFT calculations are widely used to model point defects in spinel structures, providing insights into their formation energies and their influence on magnetic and electronic properties. mdpi.com The stability of a defect is typically evaluated using its formation energy, which depends on the chemical potentials of the constituent elements. arxiv.org

To study defect movement, which is critical for processes like ionic conduction, computational scientists employ methods like the Nudged Elastic Band (NEB). chemrxiv.org The NEB method calculates the minimum energy pathway for an ion to hop from one lattice site to another, revealing the activation energy barrier for diffusion. For instance, DFT calculations have been used to model the migration paths in both undoped and Ti-doped potassium ferrite. researchgate.netresearchgate.net These models revealed that while doping initially enhances ionic conductivity by creating vacancies, higher dopant concentrations can create "unavailable" regions around the dopant atoms, which hinders ion migration and increases the activation energy. researchgate.net

While powerful, these first-principles calculations can be computationally expensive, especially for screening large numbers of materials or complex defect configurations. chemrxiv.org To address this, new theoretical frameworks and machine learning approaches are being developed. The Defect Energy Formalism (DEF), for example, aims to provide a more efficient model by establishing direct relationships between absolute defect energies and the thermodynamic parameters of a material, reducing the complexity of traditional models. arxiv.org Such advancements promise to accelerate the discovery and design of new materials with precisely engineered defect properties.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Potassium ferrite | KFeO₂ |

| Potassium β-ferrite | K₂Fe₂₂O₃₄ |

| Barium-potassium β-ferrite | Ba₀.₃₉K₀.₃₉Fe₁₁O₁₇.₀₃ |

| Magnesium/potassium nano-ferrite | Mg₀.₅₊ₓK₁₋₂ₓFe₂O₄ |

| Bismuth ferrite | BiFeO₃ |

| Potassium amide | KNH₂ |

| Cesium lead bromide | CsPbBr₃ |

| Potassium nitrate (B79036) | KNO₃ |

| Iron(III) oxide | Fe₂O₃ |

| Potassium carbonate | K₂CO₃ |

Magnetic Phenomena and Properties in Potassium Ferrite Systems

Types of Magnetic Ordering in Potassium Ferrites

The magnetic behavior of potassium ferrite (B1171679) (KFeO2) is complex and can manifest as antiferromagnetism, superparamagnetism, or weak ferromagnetism, largely dependent on factors like particle size, morphology, and synthesis conditions. mdpi.comustb.edu.cnustb.edu.cn The literature presents some conflicting reports, with some studies identifying antiferromagnetic behavior while others report ferromagnetic characteristics. mdpi.com

Antiferromagnetism: In antiferromagnetic materials, the magnetic moments of adjacent atoms or ions align in an antiparallel fashion, resulting in a zero net magnetic moment. magnet-shop.com Some studies have reported that the β-phase of potassium ferrite exhibits antiferromagnetic ordering. aip.org This behavior is also observed in potassium ferrate(VI) (K2FeO4), a related compound, which shows a perfect antiferromagnetic ordering below its Néel temperature. nih.govacs.org The high Néel temperature observed in some potassium ferrite systems is attributed to strong covalent bonding between oxygen and iron atoms, which facilitates a significant superexchange interaction between the iron ions. researchgate.net

Superparamagnetism: This phenomenon is observed in nanoparticles that are single-domain magnetic particles. nii.ac.jp When the size of the nanoparticles is small enough, their magnetic moments can be flipped by thermal energy. In the absence of an external magnetic field, the magnetic moments fluctuate randomly, leading to a net magnetization of zero over time. However, when an external magnetic field is applied, the nanoparticles behave like paramagnets but with a much higher magnetic susceptibility. jmst.org Several studies have reported the superparamagnetic behavior of potassium ferrite nanoparticles, particularly those synthesized via methods like sol-gel. jmst.orgjcu.czjmst.org This superparamagnetic nature is crucial for biomedical applications as it allows for controlled magnetic response without residual magnetism. jmst.org

Ferromagnetism: In contrast to antiferromagnetism, ferromagnetism is characterized by the parallel alignment of magnetic moments, leading to a strong net magnetic moment. While bulk potassium ferrite is generally not considered a strong ferromagnet, weak ferromagnetism has been observed in some calcined KFeO2 samples. ustb.edu.cnustb.edu.cn This weak ferromagnetic behavior can be influenced by factors such as calcination temperature, which affects the crystallinity and particle size. ustb.edu.cn In some cases, ferromagnetic behavior is reported, but it is a point of conflict in the existing literature. mdpi.com

Determination of Key Magnetic Parameters

Saturation Magnetization (Ms)

Saturation magnetization (Ms) represents the maximum possible magnetization of a material when all its magnetic domains are aligned with an external magnetic field. For potassium ferrite, the Ms value is highly sensitive to the synthesis method, particle size, and the presence of any coatings or composite materials.

For instance, KFeO2 nanoparticles synthesized by a sol-gel method have shown a saturation magnetization of 25.72 emu/g. jmst.orgjmst.org In another study, uncoated potassium ferrite nanoparticles exhibited an Ms of 49.01 emu/g, which decreased to 5.78 emu/g after being coated with polyethylene (B3416737) glycol (PEG). jcu.cz This reduction is attributed to the non-magnetic PEG layer on the surface of the nanoparticles. jcu.cz

The calcination temperature during synthesis also plays a crucial role. KFeO2 nanoparticles prepared via an egg white solution method showed the highest saturation magnetization of 2.07 × 10^4 A·m−1 when calcined at 873 K. ustb.edu.cnustb.edu.cnresearchgate.net Samples produced through a proteic sol-gel method using powdered coconut water as a precursor exhibited saturation magnetizations between 15.5 and 24.1 emu/g at 300 K. mdpi.comresearchgate.net

Table 1: Saturation Magnetization (Ms) of Potassium Ferrite Under Different Conditions

| Sample Description | Saturation Magnetization (Ms) | Reference |

|---|---|---|

| KFeO2 nanoparticles (sol-gel) | 25.72 emu/g | jmst.orgjmst.org |

| Uncoated KFeO2 nanoparticles | 49.01 emu/g | jcu.cz |

| PEG-coated KFeO2 nanoparticles | 5.78 emu/g | jcu.cz |

| KFeO2 nanoparticles (egg white solution, calcined at 873 K) | 2.07 × 10^4 A·m−1 | ustb.edu.cnustb.edu.cnresearchgate.net |

| KFeO2 (proteic sol-gel, heat treated) | 15.5 - 24.1 emu/g | mdpi.comresearchgate.net |

Coercivity (Hc)

Coercivity (Hc) is a measure of a magnetic material's resistance to demagnetization. It is the intensity of the applied magnetic field required to reduce the magnetization of a material to zero after the magnetization has reached saturation. The coercivity of potassium ferrite is influenced by factors such as particle size, crystallinity, and temperature.

For KFeO2 nanoparticles synthesized using an egg white solution method, the coercivity was found to increase from 3.51 to 16.89 kA·m−1 as the calcination temperature was raised from 773 K to 973 K. ustb.edu.cnustb.edu.cnresearchgate.net In contrast, for superparamagnetic potassium ferrite nanoparticles, the coercivity is typically very low, approaching zero, which is a characteristic of this type of magnetic behavior. jmst.orgmdpi.com The dipolar interactions in interacting superparamagnetic particles can lead to a reduction in both the magnetic squareness and coercivity values. jmst.org

Table 2: Coercivity (Hc) of Potassium Ferrite at Different Calcination Temperatures

| Calcination Temperature (K) | Coercivity (Hc) (kA·m−1) | Reference |

|---|---|---|

| 773 | 3.51 | ustb.edu.cnustb.edu.cnresearchgate.net |

| 973 | 16.89 | ustb.edu.cnustb.edu.cnresearchgate.net |

Néel Temperature (TN) and Blocking Temperature (TB)

The Néel temperature (TN) is the critical temperature above which an antiferromagnetic material becomes paramagnetic. magnet-shop.comutoronto.ca For potassium ferrite, a high Néel temperature of 930 K has been reported, which is attributed to the strong superexchange interaction between iron ions mediated by oxygen atoms. researchgate.net Another study reported a Néel temperature of 337 °C (610 K) for KFeO2 nanoparticles. jmst.orgjmst.org

The blocking temperature (TB) is relevant for superparamagnetic nanoparticles and is the temperature below which the magnetic moments of the nanoparticles are "blocked" in a specific direction, causing them to behave like ferromagnetic materials. Above the blocking temperature, thermal energy is sufficient to cause the magnetic moments to fluctuate, leading to superparamagnetic behavior. The blocking temperature is dependent on particle size, the time scale of the measurement, and the applied magnetic field. ingentaconnect.com

For KFeO2 nanoparticles synthesized by the egg white solution method, blocking temperatures of approximately 125 K and 85 K were observed for samples calcined at 773 K and 873 K, respectively. ustb.edu.cnresearchgate.net The peak in the zero-field cooled (ZFC) magnetization curve is used to determine the average blocking temperature for a sample with a distribution of particle sizes. ingentaconnect.com

Effective Magnetic Anisotropy Energy Density (Keff)

The effective magnetic anisotropy energy density (Keff) is a measure of the energy required to change the direction of magnetization from an "easy" axis to a "hard" axis. A high Keff value is indicative of strong magnetic ordering at relatively high temperatures. core.ac.uk For potassium ferrite, a high effective magnetic anisotropy has been noted, which contributes to its room-temperature magnetic ordering. The magnetic anisotropy in nanoparticles can be influenced by both the core structure (magnetocrystalline anisotropy) and surface effects. researchgate.net The relationship between the energy barrier for magnetic moment reversal (Ea) and Keff is given by Ea = Keff * V * sin^2(θ), where V is the particle volume and θ is the angle between the magnetic moment and the easy magnetization axis. core.ac.uk

Relationship between Nanoparticle Size, Morphology, and Magnetic Behavior

The magnetic properties of potassium ferrite nanoparticles are intrinsically linked to their size and morphology.

Particle Size: As the particle size of a magnetic material decreases into the nanometer range, its magnetic properties can change dramatically. nii.ac.jp For potassium ferrite, a reduction in particle size has a notable influence on its magnetic properties. ustb.edu.cnresearchgate.net For instance, the transition from ferromagnetic or antiferromagnetic behavior to superparamagnetism is a direct consequence of reducing the particle size to a critical diameter where each particle becomes a single magnetic domain. nii.ac.jpmdpi.com The saturation magnetization can also be affected by particle size, with smaller nanoparticles sometimes exhibiting reduced magnetization due to surface effects like spin canting. The ideal size for certain biomedical applications like magnetic hyperthermia is considered to be between 5 and 100 nm. mdpi.com

Morphology: The shape of the nanoparticles also plays a role in their magnetic behavior. Studies on potassium ferrite have reported the formation of spherical nanoparticles. jmst.orgjcu.cz The morphology, along with the particle size distribution, influences the shape of the magnetization curve. jcu.cz For example, scanning electron microscopy has been used to confirm the formation of spherical KFeO2 nanoparticles with an orthorhombic structure. jmst.org Transmission electron microscopy has revealed particle sizes in the range of 4-7 nm for some preparations. jmst.orgresearchgate.net

Advanced Magnetic Characterization Techniques

Advanced characterization techniques are indispensable for a comprehensive understanding of the magnetic phenomena in potassium ferrite systems. These methods provide detailed insights into the macroscopic magnetic response and the microscopic origins of magnetism, probing properties from bulk magnetization to element-specific spin and orbital moments.

Vibrating Sample Magnetometer (VSM)

A Vibrating Sample Magnetometer (VSM) is a widely used instrument for characterizing the magnetic properties of materials. uprm.edu The technique operates by placing a sample in a uniform magnetic field and vibrating it sinusoidally. This vibration induces an electrical signal in a set of stationary pickup coils, which is proportional to the magnetic moment of the sample. uprm.edu VSM is used to measure key magnetic parameters by generating a hysteresis loop (M-H curve), which plots magnetization (M) as a function of an applied magnetic field (H).

In the study of potassium ferrite (KFeO₂), VSM analysis has been crucial for determining its magnetic behavior, particularly in nanoparticle form. Research has consistently shown that potassium ferrite nanoparticles exhibit superparamagnetism. jmst.org This behavior is characterized by a near-zero remanent magnetization (Mr) and coercivity (Hc) on the M-H curve, meaning the material loses most of its magnetism once the external field is removed. jcu.cz The superparamagnetic nature is often confirmed by a low squareness ratio (Mr/Ms), with values around 0.1 indicating that over 90% of magnetism is lost upon field removal. jcu.cz

Studies have reported varying saturation magnetization (Ms) values for KFeO₂ nanoparticles, which can be attributed to differences in synthesis methods, particle size, and surface effects like coating. jmst.orgjcu.cz For instance, uncoated KFeO₂ nanoparticles synthesized by the sol-gel method showed a saturation magnetization of 25.72 emu/g at room temperature. jmst.org Another study reported an Ms value of 49.01 emu/g for uncoated nanoparticles. jcu.cz The application of a non-magnetic coating, such as polyethylene glycol (PEG), tends to reduce the saturation magnetization. This reduction is due to the presence of a non-magnetic surface layer and a potential decrease in the magnetic size of the particle compared to its physical size. jcu.cz The coating can also lead to a non-collinear spin structure at the nanoparticle interface, further decreasing the total effective magnetic moment. jcu.cz

Magnetic measurements have been performed at various temperatures, with one study using a VSM to obtain magnetic curves at 5 K and 300 K under fields up to 50 kOe. mdpi.com The data obtained from VSM analysis provide a fundamental understanding of the magnetic response of potassium ferrite systems.

| Sample Description | Saturation Magnetization (Ms) (emu/g) | Remanent Magnetization (Mr) (emu/g) | Squareness Ratio (Mr/Ms) | Key Finding | Reference |

|---|---|---|---|---|---|

| Uncoated KFeO₂ NPs (Sol-Gel) | 25.72 | Not specified | Not specified | Exhibits superparamagnetic behaviour. | jmst.org |

| Uncoated KFeO₂ NPs | 49.01 | 4.34 | 0.08 | Superparamagnetic nature confirmed. | jcu.cz |

| PEG-Coated KFeO₂ NPs | 5.78 | 0.74 | 0.12 | Reduced Ms attributed to non-magnetic coating and surface spin effects. | jcu.cz |

| KFeO₂ heat-treated at 1000 °C | ~24 (at 300 K) | Not specified | Not specified | High magnetization suggests contribution from the potassium ferrite phase. | mdpi.com |

Superconducting Quantum Interference Device (SQUID) Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometers are among the most sensitive instruments for measuring magnetic fields, capable of detecting extremely subtle magnetic moments. wikipedia.org A SQUID operates based on the principles of superconductivity and quantum mechanics, specifically utilizing Josephson junctions within a superconducting loop. ubc.ca This setup allows for the measurement of minuscule changes in magnetic flux, making SQUID an exceptionally precise technique for magnetic characterization. wikipedia.orgubc.ca Commercial SQUID magnetometers can operate over a wide range of temperatures, from as low as a few millikelvin to around 400 K, and under strong magnetic fields. wikipedia.org

In the context of potassium ferrite, SQUID magnetometry is employed for more detailed magnetic analysis, often to supplement VSM data, especially when high sensitivity is required or for measurements at very low temperatures. mdpi.comucsb.edu For example, to further investigate the magnetic properties of a potassium ferrite sample that showed a high percentage of the KFeO₂ phase, a Quantum Design MPMS3 SQUID-VSM was used to perform magnetization measurements. mdpi.com Hysteresis cycles were recorded at temperatures of 5 K, 300 K, and 380 K with an applied magnetic field of up to 70 kOe. mdpi.com The non-zero area within the hysteresis cycles confirmed the material's potential for heat dissipation, an important property for applications like magnetic hyperthermia. mdpi.com The high sensitivity of SQUID is crucial for detecting weak magnetic signals and for studying magnetic transitions with high precision. ubc.ca

X-ray Magnetic Circular Dichroism (XMCD)

X-ray Magnetic Circular Dichroism (XMCD) is a powerful, element-specific synchrotron-based technique that probes the magnetic properties of a material at the atomic level. springernature.com The technique measures the difference in the absorption of left and right circularly polarized X-rays at an element's specific absorption edge. springernature.com This differential absorption is directly related to the magnetic state of the absorbing atom, allowing for the separate determination of its spin and orbital magnetic moments through the application of magneto-optical sum rules. springernature.comresearchgate.net

Theoretical Models for Magnetic Interactions and Spin Structures

The magnetic properties observed in potassium ferrite systems are governed by fundamental magnetic interactions and the resulting arrangement of atomic magnetic moments, known as the spin structure. Theoretical models are essential for interpreting experimental data and understanding the origin of magnetism in these materials.

The primary interaction responsible for magnetic ordering is the exchange interaction, a quantum mechanical effect originating from the Coulomb interaction and the Pauli exclusion principle. ru.nl This interaction can be ferromagnetic, favoring parallel alignment of neighboring spins, or antiferromagnetic, favoring antiparallel alignment. The crystal structure of potassium ferrite dictates the distances and angles between the magnetic Fe³⁺ ions, which in turn determines the nature and strength of the exchange interactions.

In the case of nanoparticles, surface effects become prominent and can lead to more complex spin arrangements. The magnetic behavior of PEG-coated potassium ferrite nanoparticles has been explained by a non-collinear spin structure. jcu.cz This arrangement, where spins are not perfectly aligned, is thought to arise from the pinning of spins at the surface of the nanoparticles, an effect that can be enhanced by the presence of a coating. jcu.cz Such deviations from simple collinear ferromagnetic or antiferromagnetic structures are often referred to as spin canting.

Theoretical frameworks like the mean-field theory (MFT) are often used as a first approximation to model magnetic behavior. ias.ac.in MFT assumes long-range exchange interactions and can be used to predict properties like the magnetic entropy change around the Curie temperature. ias.ac.in However, for nanoparticle systems, MFT may not be valid due to the presence of significant critical fluctuations near the transition temperature, which can be caused by surface disorder or magnetic frustration. ias.ac.in More sophisticated models, such as the Heisenberg model, which explicitly considers exchange interactions between individual spins, are often required for a more accurate description. These models, combined with first-principles calculations based on Density Functional Theory (DFT), provide a powerful approach to understanding the intricate relationship between crystal structure, electronic structure, and the resulting magnetic phenomena in potassium ferrite. ru.nl

Advanced Applications and Emerging Research Directions

Catalytic Systems and Reaction Mechanisms